Heptachloronorbornene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptachloronorbornene is synthesized through the Diels-Alder reaction involving hexachlorocyclopentadiene and vinyl chloride . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale Diels-Alder reactions. The process is optimized to maximize yield and minimize by-products. The reaction is carried out in specialized reactors designed to handle the highly reactive intermediates and the stringent conditions required for the synthesis .
Chemical Reactions Analysis
Types of Reactions: Heptachloronorbornene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into less chlorinated compounds.
Substitution: This compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are typically employed
Major Products Formed: The major products formed from these reactions include various chlorinated and non-chlorinated derivatives, epoxides, and other functionalized compounds .
Scientific Research Applications
Heptachloronorbornene has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of other complex organic molecules and insecticides.
Medicine: While not directly used in medicine, its derivatives and related compounds have been studied for their potential therapeutic properties.
Mechanism of Action
The mechanism of action of heptachloronorbornene primarily involves its interaction with biological membranes and enzymes. Its high hydrophobicity allows it to integrate into lipid bilayers, disrupting membrane integrity and function. Additionally, it can inhibit certain enzymes by binding to their active sites, leading to toxic effects in organisms .
Comparison with Similar Compounds
- Hexachloronorbornadiene
- Hexachlorocyclopentadiene
- Heptachlor
Comparison: Heptachloronorbornene is unique due to its specific structure and reactivity. Compared to hexachloronorbornadiene and hexachlorocyclopentadiene, it has a higher degree of chlorination, which influences its chemical properties and reactivity. Heptachlor, another related compound, is also used as an insecticide but has different environmental and toxicological profiles .
Properties
CAS No. |
2440-02-0 |
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Molecular Formula |
C7H3Cl7 |
Molecular Weight |
335.3 g/mol |
IUPAC Name |
1,2,3,4,5,7,7-heptachlorobicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C7H3Cl7/c8-2-1-5(11)3(9)4(10)6(2,12)7(5,13)14/h2H,1H2 |
InChI Key |
FCMVPUGRXPEIQX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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